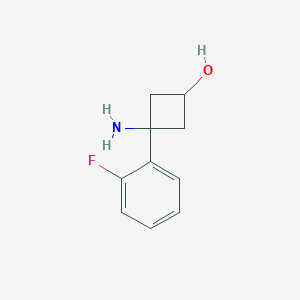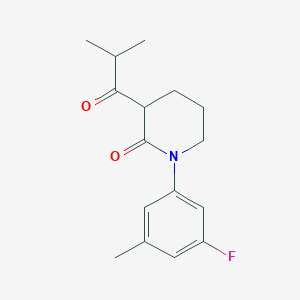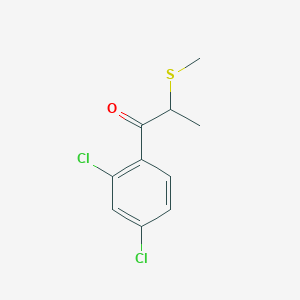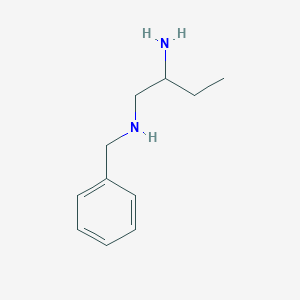
(2-Aminobutyl)(benzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminobutyl)(benzyl)amine is an organic compound that belongs to the class of benzylamines Benzylamines are characterized by the presence of a benzyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutyl)(benzyl)amine can be achieved through several methods. One common approach involves the reductive amination of benzylamine with an appropriate aldehyde or ketone, followed by reduction of the resulting imine to the amine. This method avoids the problem of multiple alkylations and provides a controlled manner of forming nitrogen-carbon bonds .
Another method involves the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology. This reaction is catalyzed by a highly active Mn(I) pincer catalyst and offers low catalyst loadings and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminobutyl)(benzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4, NaBH(OAc)3
Substitution: Alkyl halides, RCOCl, RCHO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carbonyl compounds, while reduction typically produces secondary or tertiary amines .
Applications De Recherche Scientifique
(2-Aminobutyl)(benzyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Aminobutyl)(benzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes or ketones, which are then reduced to amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to a primary amine.
N-Benzylpiperidine: Contains a benzyl group attached to a piperidine ring.
N-Benzylpropargylamine: Features a benzyl group attached to a propargylamine.
Uniqueness
(2-Aminobutyl)(benzyl)amine is unique due to its specific structure, which combines a benzyl group with a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-N-benzylbutane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9,12H2,1H3 |
Clé InChI |
DOOLCPGRICHIGU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


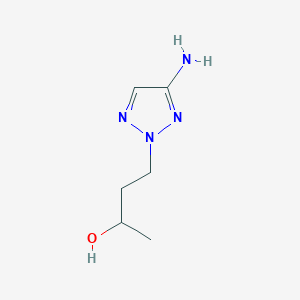
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
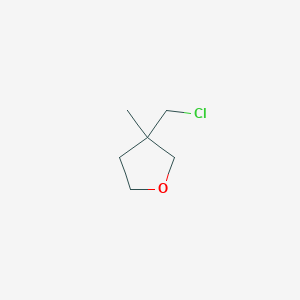

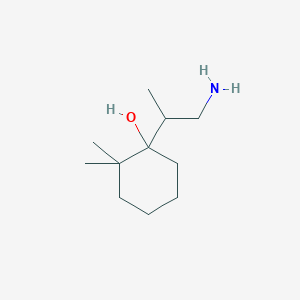

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
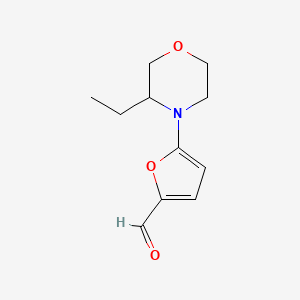
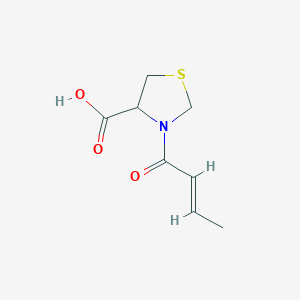

![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
